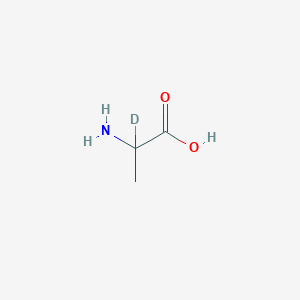

DL-Alanine-2-D1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-2-deuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583938 | |

| Record name | (2-~2~H)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31024-91-6 | |

| Record name | (2-~2~H)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Alanine-2-D1: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanine-2-D1 is the isotopically labeled form of the non-essential amino acid DL-alanine, where the hydrogen atom at the alpha-carbon (C2) is replaced by a deuterium atom. This single substitution imparts unique properties to the molecule, making it an invaluable tool in a variety of scientific disciplines, particularly in metabolic research, mechanistic enzymology, and pharmaceutical development. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental contexts, and its applications in research.

Chemical Identity and Properties

This compound is a racemic mixture of D-Alanine-2-D1 and L-Alanine-2-D1. The presence of deuterium at the stereocenter provides a stable isotopic label that can be traced and distinguished from the naturally abundant protium (¹H) isotope.

Physicochemical Data

The following table summarizes the key chemical and physical properties of this compound, with comparative data for the non-deuterated DL-Alanine where available.

| Property | This compound | DL-Alanine |

| Molecular Formula | C₃H₆DNO₂ | C₃H₇NO₂ |

| Molecular Weight | 90.10 g/mol | 89.09 g/mol |

| CAS Number | 31024-91-6 | 302-72-7 |

| Appearance | White solid / Crystalline powder | White crystalline powder |

| Melting Point | 314.5 °C (decomposes) (for L-Alanine) | ~295-297 °C (decomposes) |

| Solubility | Soluble in water | Soluble in water |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Note: Some properties are listed for the L-enantiomer due to the availability of data. The properties of the DL-racemic mixture are expected to be similar.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a deuterium atom at the α-position of alanine. Several methods can be employed, often involving a base-catalyzed exchange reaction in a deuterated solvent or stereoselective catalytic deuteration.

Experimental Protocol: General Approach for α-Deuteration

A common strategy for the stereoselective α-deuteration of L-alanine to yield deuterated D-alanine with an inversion of stereochemistry can be adapted for the synthesis of racemic this compound.[1] This method utilizes a combination of an achiral dichloropyridoxal analogue and a chiral base.[1] For a racemic product, a non-chiral base would be used.

Materials:

-

DL-Alanine

-

Pyridoxal hydrochloride

-

A suitable base (e.g., sodium hydroxide)

-

Deuterium oxide (D₂O)

-

Catalyst (e.g., 5% Ru/C)[1]

Procedure:

-

DL-Alanine is dissolved in deuterium oxide (D₂O) under basic conditions.[1]

-

A catalyst, such as 5% Ru/C, is added to the solution.[1]

-

The mixture is heated under a hydrogen or deuterium atmosphere for a specified period (e.g., 12 hours at 70°C).

-

The progress of the deuteration is monitored by techniques such as NMR spectroscopy.

-

Upon completion, the catalyst is filtered off, and the product is isolated and purified, typically by recrystallization.

Applications in Research and Development

The primary utility of this compound lies in its application as a stable isotope tracer in metabolic studies and for investigating enzyme reaction mechanisms through the kinetic isotope effect.

Metabolic Tracing

Stable isotope tracers like this compound are powerful tools for elucidating metabolic pathways in vivo and in vitro. When introduced into a biological system, the deuterated alanine is metabolized alongside its non-deuterated counterpart. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to track the fate of the deuterium label as it is incorporated into downstream metabolites.

Experimental Workflow: Tracing Alanine Metabolism

The following diagram illustrates a generalized workflow for a metabolic tracing experiment using this compound to study the Alanine-Glucose cycle.

References

An In-depth Technical Guide on the Synthesis and Purification of DL-Alanine-2-D1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DL-Alanine-2-D1, an isotopically labeled version of the amino acid alanine with a deuterium atom at the α-carbon (C2) position. This document outlines detailed experimental protocols for a robust synthesis strategy, subsequent purification techniques, and the analytical methods required for quality control.

Synthesis of this compound via Catalytic H/D Exchange

A highly efficient and straightforward method for the synthesis of this compound is the direct hydrogen/deuterium (H/D) exchange at the α-position of unlabeled DL-Alanine. This method utilizes a catalyst in a deuterium-rich environment, which facilitates the exchange of the α-proton with a deuteron, leading to racemization and high isotopic incorporation.[1][2]

Experimental Protocol: Catalytic H/D Exchange

This protocol is based on the principle of forming a Schiff base intermediate to increase the acidity of the α-proton, thereby promoting exchange with deuterium from the solvent.[1]

Materials:

-

DL-Alanine

-

Salicylaldehyde-based polymer catalyst or 2-hydroxynicotinaldehyde[1][2]

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated acetic acid (CD₃COOD, optional co-solvent)

-

Dowex 50W-X8 resin (or equivalent strong cation exchange resin)

-

Aqueous ammonia (NH₄OH)

-

Methanol

-

Ethanol

Procedure:

-

Reaction Setup: In a sealed reaction vessel suitable for heating, combine DL-Alanine and the chosen catalyst (e.g., salicylaldehyde polymer).

-

Deuterium Exchange: Add deuterium oxide (D₂O) to the vessel to dissolve the reactants. For some amino acids, extended heating can significantly enhance deuteration.

-

Heating: Heat the mixture under reflux for a specified period (e.g., 24-48 hours). The progress of the deuteration can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of the α-proton signal or by mass spectrometry to check for the M+1 mass shift.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The catalyst, if heterogeneous, can be removed by filtration.

-

Solvent Removal: Remove the D₂O from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product will contain the desired deuterated alanine along with any unreacted starting material and side products.

Caption: Workflow for the synthesis of this compound via catalytic H/D exchange.

Purification of this compound

Purification is critical to remove the catalyst, unreacted starting material, and any side products. A two-step process involving ion-exchange chromatography followed by recrystallization is highly effective.

Experimental Protocol: Purification

Part A: Ion-Exchange Chromatography This step effectively separates the amino acid from salts and other non-ionic impurities.

-

Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex 50W-X8). Wash the resin thoroughly with deionized water.

-

Loading: Dissolve the crude this compound in a minimal amount of deionized water and acidify the solution to a pH of 2-3 to ensure the amino group is protonated. Load this solution onto the prepared column.

-

Washing: Wash the column with several column volumes of deionized water to remove any components that do not bind to the resin.

-

Elution: Elute the bound this compound from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

-

Fraction Collection: Collect the eluted fractions and monitor them for the presence of the amino acid using a ninhydrin test or thin-layer chromatography (TLC).

-

Isolation: Combine the pure fractions and remove the ammonia and water by rotary evaporation under reduced pressure.

Part B: Recrystallization This final step removes trace impurities and yields a crystalline product.

-

Dissolution: Dissolve the solid product from the chromatography step in a minimal amount of hot deionized water.

-

Precipitation: Slowly add a miscible organic solvent, such as methanol or ethanol, to the hot solution until it becomes slightly cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then chill it in an ice bath or refrigerator to promote the formation of crystals.

-

Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum to yield pure this compound.

Caption: Workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on the described methods.

| Parameter | Expected Value | Notes |

| Chemical Yield | Good to Excellent | Yields are dependent on reaction scale and optimization. The catalytic H/D exchange method is generally efficient. |

| Chemical Purity | ≥98% | Purity is determined after chromatography and recrystallization. Commercial standards are typically ≥98% pure. |

| Isotopic Purity | ≥98 atom % D | The H/D exchange method can achieve very high levels of deuterium incorporation, sometimes exceeding 99.5%. |

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final product.

| Technique | Purpose | Expected Result for this compound |

| ¹H NMR | Structural Confirmation & Isotopic Purity | - Disappearance or significant reduction (>98%) of the quartet signal for the α-proton (typically around 3.78 ppm in D₂O).- Presence of the doublet for the methyl protons (β-protons). |

| ¹³C NMR | Structural Confirmation | - The signal for the α-carbon (typically around 51.7 ppm) will appear as a triplet due to C-D coupling.- A slight upfield shift of the α-carbon signal (isotope effect) may be observed. |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight & Isotopic Purity | - The molecular weight will show an increase of approximately 1 Da compared to unlabeled alanine (Expected [M+H]⁺ for C₃H₆DNO₂ ≈ 91.06).- HRMS can resolve the deuterated species from the unlabeled species, allowing for precise calculation of isotopic enrichment. |

| Melting Point | Chemical Purity | The melting point should be sharp and consistent with literature values for pure DL-alanine (approx. 295°C with decomposition). |

References

Commercial Suppliers and Technical Guide for High-Purity DL-Alanine-2-D1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity DL-Alanine-2-D1, a deuterated isotopologue of the amino acid alanine. This document outlines commercially available sources, summarizes key quantitative data, and presents detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its application in metabolic studies, particularly in the context of bacterial cell wall biosynthesis.

Commercial Availability and Specifications

High-purity this compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The quality and specifications of the product may vary between suppliers. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Product Number (Example) | Purity Specification | Isotopic Enrichment | CAS Number |

| Cambridge Isotope Laboratories, Inc. | DLM-2760 | ≥98% (Chemical) | 98 atom % D | 31024-91-6 |

| LGC Standards | CDN-D-1457 | Not specified | Not specified | 31024-91-6 |

| MedchemExpress | HY-W141853 | Not specified | Not specified | 31024-91-6 |

| Alfa Chemistry | ACM31024916 | Not specified | 98 atom % D | 31024-91-6 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and analytical techniques for amino acids and their isotopologues.

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from aldehydes.[1][2] To synthesize this compound, deuterated acetaldehyde (acetaldehyde-1-d1) is used as the starting material.

Reaction Scheme:

Materials:

-

Acetaldehyde-1-d1 (CH3CDO)

-

Ammonium chloride (NH4Cl)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

Imine Formation and Cyanide Addition: In a well-ventilated fume hood, dissolve ammonium chloride in deionized water in a reaction vessel. Cool the solution in an ice bath. Separately, prepare a solution of potassium cyanide in deionized water and cool it in an ice bath. Cautiously add the cold potassium cyanide solution to the ammonium chloride solution. To this mixture, slowly add acetaldehyde-1-d1 with continuous stirring while maintaining the temperature at 0-5 °C. Seal the reaction vessel and stir at room temperature for several hours to form the α-aminonitrile.

-

Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Isolation and Preliminary Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., ammonium hydroxide) to precipitate the crude this compound. Filter the precipitate and wash it with cold water, followed by ethanol, and then diethyl ether to remove impurities. Dry the crude product under vacuum.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a robust method for purifying amino acids from a reaction mixture.[3][4]

Materials:

-

Strong cation-exchange resin (e.g., Dowex 50W)

-

Hydrochloric acid (HCl), various concentrations for elution

-

Ammonium hydroxide (NH4OH) for neutralization and elution

-

Deionized water

Procedure:

-

Column Preparation: Prepare a slurry of the cation-exchange resin in deionized water and pour it into a chromatography column to pack the resin bed. Wash the column extensively with deionized water.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of acidic water (pH 2-3 with HCl) and load it onto the column.

-

Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities.

-

Elution: Elute the bound this compound using a stepwise or gradient elution with increasing concentrations of ammonium hydroxide (e.g., 0.5 M to 2 M). Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or UV-Vis spectroscopy).

-

Desalting and Lyophilization: Pool the fractions containing the purified this compound. Remove the ammonia by rotary evaporation. Desalt the sample if necessary using a suitable method. Lyophilize the final solution to obtain the pure, solid this compound.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

To resolve the D- and L-enantiomers of Alanine-2-D1, chiral HPLC is employed.[5] This is crucial for applications where enantiomeric purity is critical.

Instrumentation and Columns:

-

HPLC system with a UV or mass spectrometric detector.

-

Chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec® CHIROBIOTIC® T) or a crown ether.

Typical Chromatographic Conditions:

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of methanol, water, acetic acid, and triethylamine. The exact ratio should be optimized. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

-

Injection and Separation: Inject the sample onto the equilibrated chiral HPLC column. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

-

Detection and Quantification: Detect the separated enantiomers using a UV or MS detector. The relative peak areas can be used to determine the enantiomeric ratio.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for determining the chemical purity and confirming the position of the deuterium label.

Instrumentation and Parameters:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Deuterated solvent (e.g., D₂O)

-

Internal standard with a known purity (e.g., maleic acid)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound and the internal standard and dissolve them in a precise volume of D₂O.

-

Data Acquisition: Acquire the ¹H NMR spectrum. The signal for the α-proton (at the C2 position) should be significantly reduced or absent, confirming the deuterium incorporation. The remaining proton signals (e.g., from the methyl group) can be used for quantification against the internal standard.

-

Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the this compound can be calculated based on the integral values, the number of protons contributing to each signal, and the known purity and mass of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

LC-MS is a sensitive technique to determine the isotopic enrichment of the synthesized compound.

Instrumentation and Parameters:

-

LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Reversed-phase C18 column.

Procedure:

-

Chromatography: Separate the this compound from any potential impurities using a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).

-

Mass Spectrometry: Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

Data Analysis: Determine the relative abundance of the molecular ions corresponding to the unlabeled alanine (M), the singly deuterated alanine (M+1), and any other isotopic variants. The isotopic enrichment is calculated from the ratio of the M+1 peak area to the total area of all isotopic peaks.

Biological Applications and Signaling Pathways

This compound serves as a valuable tracer in metabolic studies, particularly for investigating pathways involving alanine. One of the key applications is in studying the biosynthesis of the bacterial cell wall.

Bacterial Cell Wall Peptidoglycan Synthesis

D-alanine is an essential component of the peptidoglycan layer in most bacteria. The incorporation of D-alanine into the cell wall is a critical process for bacterial survival and is a target for several antibiotics. This compound can be used as a tracer to study the flux through this pathway. The D-enantiomer, after being processed by the cell, will be incorporated into the peptidoglycan.

By supplying this compound to bacterial cultures, researchers can trace the metabolic fate of the deuterium-labeled D-alanine. The extent of its incorporation into the peptidoglycan can be quantified using mass spectrometry-based methods, providing insights into the activity of the cell wall synthesis machinery under various conditions, such as in the presence of antibiotics. This approach is valuable for understanding mechanisms of antibiotic action and resistance.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Deuterated Alanine

Deuterium-labeled compounds, particularly amino acids like alanine, are of paramount importance in a multitude of scientific disciplines. The substitution of hydrogen with its stable isotope, deuterium, imparts a greater mass and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change leads to significant alterations in the physicochemical properties of the molecule, influencing its metabolic fate and making it an invaluable tool in drug discovery, metabolic research, and structural biology.[1][2] Deuterated alanine serves as a tracer in metabolic studies, an internal standard for quantitative analysis, and a critical component in simplifying complex NMR spectra for the structural determination of large proteins.[3][4][5]

This guide provides a comprehensive overview of the core physical and chemical properties of various deuterated alanine isotopologues, details common experimental protocols for their synthesis and analysis, and illustrates key workflows and applications.

Physical and Chemical Properties

The properties of deuterated alanine can vary significantly based on the position and number of deuterium atoms. The following tables summarize key quantitative data for several commercially available and researched isotopologues. For comparison, data for non-deuterated L- and D-alanine are also included.

Table 1: Physical Properties of Deuterated and Non-Deuterated Alanine

| Property | L-Alanine-2-d | DL-Alanine-2,3,3,3-d₄ | L-Alanine (3,3,3-D₃) | D-Alanine (non-deuterated) | L-Alanine (non-deuterated) |

| Molecular Formula | CH₃CD(NH₂)CO₂H | CD₃CD(NH₂)CO₂H | CD₃CH(NH₂)COOH | C₃H₇NO₂ | C₃H₇NO₂ |

| Molecular Weight ( g/mol ) | 90.10 | 93.12 | 92.11 | 89.09 | 89.09 |

| Melting Point (°C) | 314.5 (dec.) | 289 (dec.) | Not specified | 289 - 292 (dec.) | ~314.5 (dec.) |

| Form | Solid | Solid | Solid | Solid | Solid |

| Optical Activity | [α]25/D +14.5° (c=2 in 1M HCl) | Not applicable (racemic) | Not specified | [α]20/D -14.5° (c=10 in 6N HCl) | [α]20/D +14.5° (c=10 in 6N HCl) |

| Solubility in Water | Not specified | Not specified | Not specified | 164,000 mg/L (25°C) | 166,500 mg/L (25°C) |

dec. = decomposes

Table 2: Chemical and Isotopic Properties of Deuterated Alanine

| Property | L-Alanine-2-d | DL-Alanine-2,3,3,3-d₄ | L-Alanine (3,3,3-D₃) |

| Isotopic Purity | ≥98 atom % D | 98 atom % D | ≥99% deuterated forms |

| Chemical Purity (Assay) | ≥98% (CP) | 99% (CP) | 98% |

| pKa₁ (α-carboxyl) | ~2.34 | ~2.34 | ~2.34 |

| pKa₂ (α-ammonium) | ~9.69 | ~9.69 | ~9.69 |

| Isoelectric Point (pI) | ~6.00 | ~6.00 | ~6.00* |

*pKa and pI values for deuterated alanine are not widely reported but are expected to be very similar to their non-deuterated counterparts. The values shown are for non-deuterated L-alanine.

Experimental Protocols

The synthesis and analysis of deuterated alanine employ a range of chemical and analytical techniques to achieve specific labeling patterns and to verify isotopic enrichment and purity.

Synthesis and Deuteration Methods

-

Acid-Catalyzed H/D Exchange: A common method for producing racemic α-deuterated amino acids involves heating the parent amino acid with benzaldehyde in deuterated acetic acid (acetic acid-d₄). This process facilitates the exchange of the α-hydrogen for a deuterium atom.

-

Metal-Catalyzed H/D Exchange:

-

Ruthenium-Catalyzed Deuteration: Stereoselective α-deuteration can be achieved using a ruthenium-on-carbon (Ru/C) catalyst in D₂O under basic conditions. This method can achieve high levels of deuterium incorporation (e.g., 99%) at the α-position.

-

Platinum-Catalyzed Deuteration: Platinum-on-carbon (Pt/C) catalysts are used for hydrogen-deuterium exchange reactions, particularly for achieving high deuteration levels in the side chains of amino acids.

-

-

Enzyme-Assisted Deuteration: Perdeuterated DL-alanine (e.g., DL-alanine-d₇) can be prepared by treating L-alanine with AlSO₄ and pyridoxal hydrochloride in D₂O at reflux temperature. This method utilizes Schiff base tautomerization to promote H/D exchange at both the α- and β-positions.

-

Microbiological Synthesis: Certain microorganisms, such as the facultative methylotrophic bacterium Brevibacterium methylicum, can be cultured in media containing deuterated sources (e.g., D₂O and deuterated methanol) to biosynthesize highly deuterated amino acids. The level of deuterium enrichment can be controlled by adjusting the concentration of D₂O in the growth medium.

Analytical Characterization Methods

-

Determination of Deuteration Level (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the extent and position of deuterium incorporation. ¹H NMR is used to observe the disappearance of proton signals at specific positions, while ²H NMR directly detects the deuterium signals.

-

Enantiomeric Purity and Resolution:

-

Enzymatic Resolution: Racemic mixtures of deuterated amino acids can be resolved into their respective enantiomers using enzymes. For instance, the enzyme alcalase can selectively hydrolyze the methyl ester of one enantiomer, allowing for the separation of the L- and D-forms.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral column is a standard method for separating and quantifying the enantiomers of deuterated alanine to determine enantiomeric excess.

-

-

Quantitative Analysis (Mass Spectrometry): Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the precise quantification of deuterated alanine in biological samples. It serves as a robust internal standard for measuring the concentration of its non-deuterated analogue.

-

Crystal Structure Analysis: The precise three-dimensional arrangement of atoms in crystalline deuterated alanine is determined using techniques like neutron powder diffraction and polarized Raman scattering. These methods are sensitive to the positions of deuterium nuclei.

Visualizations: Workflows and Applications

The following diagrams illustrate the general workflow for producing and analyzing deuterated alanine and its primary applications.

Caption: General experimental workflow for the synthesis, purification, and analysis of enantiomerically pure deuterated alanine.

Caption: Key application areas for deuterated alanine in scientific research and development.

Applications in Drug Development and Research

The unique properties of deuterated alanine make it a versatile tool for scientists.

-

Improving Pharmacokinetics: The primary driver for using deuterium in drug design is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. For drugs metabolized by enzymes like Cytochrome P450, replacing a hydrogen at a metabolic site with deuterium can significantly slow down the rate of metabolism. This can lead to improved drug efficacy, a longer duration of action, and potentially a better safety profile by reducing the formation of toxic metabolites.

-

Metabolic and Bioanalytical Studies: Deuterated alanine is widely used as a stable isotope tracer to study metabolic pathways in vivo without the use of radioactive materials. In quantitative bioanalysis, it serves as an ideal internal standard for LC-MS assays due to its chemical identity and mass shift relative to the endogenous analyte, ensuring high accuracy and precision.

-

Structural Biology: In NMR studies of large proteins (>25 kDa), extensive deuteration is used to simplify crowded ¹H spectra, which would otherwise be impossible to interpret. Specific labeling schemes, such as the selective protonation of alanine methyl groups on a deuterated protein background, provide crucial structural and dynamic information from these specific probes. Furthermore, in neutron diffraction studies, deuterium's distinct scattering properties compared to hydrogen allow for the precise localization of key atoms in crystal structures.

References

The Role of DL-Alanine-2-D1 in Elucidating Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and indispensable tool in metabolic research, enabling the precise tracking of atoms through complex biochemical networks.[1] Among the various tracers available, deuterated amino acids, such as DL-Alanine-2-D1, offer a safe and effective means to investigate amino acid metabolism and its interplay with central carbon metabolism.[1] This technical guide provides an in-depth overview of the application of this compound in metabolic pathway studies, complete with experimental protocols, data presentation, and visualizations to facilitate a comprehensive understanding of its utility for researchers, scientists, and drug development professionals.

Alanine is a non-essential amino acid that plays a central role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[2] The glucose-alanine cycle, a key metabolic pathway, facilitates the transport of nitrogen from peripheral tissues to the liver for gluconeogenesis.[3][4] Dysregulation of alanine metabolism has been implicated in various diseases, including cancer, making it a critical area of investigation. This compound, a stable isotope-labeled form of alanine, serves as an invaluable tracer to probe these pathways, providing insights into metabolic fluxes and cellular reprogramming in health and disease.

Core Applications of this compound in Metabolic Studies

The use of this compound as a metabolic tracer allows for the qualitative and quantitative assessment of several key metabolic processes:

-

Tracing Carbon and Nitrogen Flux: By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can map the flow of the alanine carbon skeleton and amino group through various metabolic pathways.

-

Investigating the Glucose-Alanine Cycle: this compound is instrumental in studying the dynamics of the glucose-alanine cycle, which is crucial for maintaining glucose homeostasis, particularly during periods of fasting or intense exercise.

-

Elucidating Cancer Metabolism: Cancer cells often exhibit altered metabolic phenotypes, including an increased reliance on specific amino acids like alanine. Tracing with this compound can help identify these metabolic vulnerabilities, offering potential therapeutic targets.

-

Studying Protein Synthesis: The incorporation of labeled alanine into newly synthesized proteins can be measured to determine protein turnover rates, providing insights into cellular growth and maintenance.

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracing studies using this compound in both in vitro (cell culture) and in vivo (animal models) settings.

In Vitro Metabolic Labeling with this compound

This protocol is designed for tracing alanine metabolism in cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Standard cell culture medium (e.g., DMEM)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Cell scraper

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium. Ensure cells are in the exponential growth phase before starting the labeling experiment.

-

Preparation of Labeling Medium: Prepare a culture medium identical to the standard medium but with unlabeled alanine replaced by this compound at the same concentration.

-

Labeling: When cells reach the desired confluency, aspirate the standard medium and wash the cells once with pre-warmed PBS. Replace the PBS with the pre-warmed this compound labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The duration of labeling will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. Time-course experiments are recommended to determine the optimal labeling duration.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Add a sufficient volume of ice-cold 80% methanol to the plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

The dried extract can be reconstituted in a suitable solvent for LC-MS/MS analysis or derivatized for GC-MS analysis.

-

In Vivo Metabolic Tracing with this compound

This protocol outlines a general procedure for tracing alanine metabolism in a mouse model.

Materials:

-

This compound sterile solution

-

Animal model (e.g., mouse)

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

LC-MS/MS or GC-MS system

Procedure:

-

Animal Acclimatization and Fasting: Acclimate the animals to the experimental conditions. A fasting period (e.g., 6 hours) is often employed to reduce metabolic variability from dietary intake.

-

Tracer Administration: Administer the sterile this compound solution via intravenous (IV) infusion or intraperitoneal (IP) injection. A bolus injection followed by a continuous infusion is often used to achieve and maintain a steady-state isotopic enrichment in the plasma.

-

Sample Collection: At the end of the infusion period, anesthetize the animal and collect blood and tissues of interest. Tissues should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.

-

Metabolite Extraction from Tissue:

-

Weigh the frozen tissue.

-

Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) on ice.

-

Centrifuge the homogenate at high speed to pellet the protein and other cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for Analysis:

-

The metabolite extracts from both plasma and tissue can be processed similarly to the in vitro samples, involving drying and reconstitution or derivatization for mass spectrometry analysis.

-

Data Presentation and Analysis

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of the metabolites of interest. This data reveals the extent of deuterium incorporation from this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data from an in vivo study tracing this compound into key metabolites in the liver and muscle of a mouse model, illustrating the type of data generated in such experiments.

| Metabolite | Tissue | Fractional Enrichment (%) (Mean ± SD) |

| Alanine (M+1) | Liver | 85.2 ± 4.1 |

| Muscle | 78.9 ± 5.3 | |

| Pyruvate (M+1) | Liver | 42.6 ± 3.8 |

| Muscle | 35.1 ± 4.2 | |

| Lactate (M+1) | Liver | 38.5 ± 3.5 |

| Muscle | 55.7 ± 6.1 | |

| Glutamate (M+1) | Liver | 25.3 ± 2.9 |

| Muscle | 18.4 ± 2.2 | |

| Glucose (M+1) | Liver | 15.8 ± 1.9 |

Fractional enrichment represents the percentage of the metabolite pool that is labeled with deuterium.

Data Analysis

The analysis of mass spectrometry data involves several steps:

-

Peak Identification and Integration: Chromatographic peaks corresponding to the metabolites of interest and their isotopologues are identified and their areas are integrated.

-

Correction for Natural Abundance: The raw MID data must be corrected for the natural abundance of stable isotopes (e.g., 13C, 15N, 2H) to accurately determine the enrichment from the tracer.

-

Metabolic Flux Analysis (MFA): For a more quantitative understanding of metabolic rates, the corrected MID data can be used as input for metabolic flux analysis software. MFA uses a metabolic network model to estimate the fluxes through various reactions that best fit the experimental labeling data.

Visualizations of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in tracer studies. The following diagrams are generated using the Graphviz DOT language.

Alanine Metabolism and its Connection to Central Carbon Metabolism

References

- 1. A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 3. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Molecular Landscapes: A Technical Guide to the Applications of Deuterium-Labeled Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled amino acids have emerged as indispensable tools in modern life sciences research, offering a unique window into the intricate dynamics of biological systems. By replacing hydrogen with its heavier, stable isotope, deuterium, these modified building blocks of proteins provide a powerful, non-radioactive means to probe everything from protein structure and turnover to metabolic fluxes and drug metabolism. This in-depth technical guide explores the core applications of deuterium-labeled amino acids, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Quantitative Proteomics: Measuring the Rise and Fall of Proteins

One of the most prominent applications of deuterium-labeled amino acids is in quantitative proteomics, enabling the precise measurement of changes in protein abundance between different cellular states.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy that allows for the direct comparison of protein expression levels between two or more cell populations.[1][2][3] In a typical binary SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) essential amino acid, while the other is cultured in a medium containing a "heavy," deuterium-labeled version of the same amino acid (e.g., L-Leucine-d3).[1][2]

Following a period of cell growth to ensure complete incorporation of the labeled amino acid into the proteome, the cell populations are combined, and the proteins are extracted and digested. The resulting peptide mixtures are then analyzed by mass spectrometry. Since the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

The following table summarizes hypothetical quantitative data from a SILAC experiment investigating protein expression changes upon drug treatment.

| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Control) | Heavy Intensity (Treated) | Ratio (Heavy/Light) | Fold Change |

| P04637 | TP53 | DLLLPQAMDDLMLSPDDIEQWFTEDPGP | 1.2E+06 | 2.5E+06 | 2.08 | Up-regulated |

| P62258 | HSP90AA1 | IGQFGVGFYSAYLVAEK | 3.5E+07 | 1.8E+07 | 0.51 | Down-regulated |

| Q06830 | HSPD1 | VDGIVTVK | 5.1E+06 | 5.2E+06 | 1.02 | No Change |

| P08670 | VIM | LGDLYEEEMR | 4.8E+05 | 9.7E+05 | 2.02 | Up-regulated |

-

Cell Culture and Labeling:

-

Culture two populations of mammalian cells in parallel.

-

For the "light" population, use a standard cell culture medium deficient in L-Leucine, supplemented with normal L-Leucine.

-

For the "heavy" population, use the same base medium supplemented with L-Leucine-d3.

-

Grow the cells for at least five to six doublings to ensure >95% incorporation of the labeled amino acid.

-

-

Sample Preparation:

-

Harvest the "light" and "heavy" cell populations separately.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software to identify peptides and quantify the intensity ratios of the "light" and "heavy" peptide pairs.

-

Normalize the data and determine the relative abundance of each identified protein.

-

Caption: Workflow for a typical SILAC experiment using deuterium-labeled amino acids.

Chemical Labeling for Quantitative Proteomics

Chemical labeling strategies offer an alternative to metabolic labeling and are applicable to a wider range of sample types, including tissues and biofluids. In this approach, proteins are first extracted and digested, and the resulting peptides are then chemically labeled with "light" and "heavy" isotopic tags. Deuterated reagents are commonly used for this purpose.

For example, reductive amination using "light" (CH₂O) and "heavy" (CD₂O) formaldehyde can be used to label the N-terminus of peptides and the ε-amino group of lysine residues. The mass difference introduced by the deuterium atoms allows for the relative quantification of peptides from different samples in a single mass spectrometry run.

Probing Protein Structure and Dynamics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for larger proteins, the complexity of the NMR spectra can be a significant challenge. Deuterium labeling provides an elegant solution to this problem.

By replacing most of the protons in a protein with deuterium, the number of signals in the ¹H NMR spectrum is dramatically reduced, leading to simplified spectra with less overlap. This "deuteration" approach is often combined with the selective reintroduction of protons at specific sites, for example, in the methyl groups of isoleucine, leucine, and valine, to probe specific regions of the protein. This selective protonation in a deuterated background significantly enhances the sensitivity of NMR experiments for large proteins and protein complexes.

-

Bacterial Culture Preparation:

-

Prepare a minimal medium using deuterium oxide (D₂O) instead of water.

-

Supplement the medium with a deuterated carbon source (e.g., ¹³C,²H-glucose) and a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl).

-

-

Protein Expression:

-

Transform an appropriate E. coli expression strain with a plasmid encoding the protein of interest.

-

Grow the bacteria in the deuterated minimal medium.

-

Induce protein expression at the appropriate cell density.

-

-

Protein Purification:

-

Harvest the bacterial cells and lyse them.

-

Purify the deuterated protein using standard chromatography techniques. During purification, the protein is typically exchanged back into a protonated buffer, which reintroduces protons at exchangeable amide sites.

-

Caption: Conceptual representation of NMR spectra simplification upon protein deuteration.

Tracing Metabolic Pathways

Deuterium-labeled amino acids serve as excellent metabolic tracers, allowing researchers to follow the fate of these molecules through complex biochemical pathways. By introducing a deuterated amino acid into a biological system (e.g., cell culture or an animal model) and analyzing the distribution of the deuterium label in various metabolites over time, it is possible to map metabolic fluxes and understand how these pathways are regulated under different conditions.

For instance, D₂O (heavy water) can be administered to label non-essential amino acids in vivo. The deuterium from D₂O is incorporated into these amino acids during their biosynthesis, and they are subsequently incorporated into newly synthesized proteins. By measuring the rate of deuterium incorporation into proteins, researchers can determine protein synthesis and turnover rates.

Caption: General workflow for a metabolic tracing experiment using deuterium-labeled compounds.

Investigating Drug Metabolism and Pharmacokinetics

The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect (KIE), is exploited in drug development to improve the pharmacokinetic properties of drug candidates.

By strategically placing deuterium atoms at metabolically vulnerable positions in a drug molecule, it is possible to:

-

Slow down metabolism: This can lead to a longer drug half-life and increased drug exposure.

-

Reduce the formation of toxic metabolites: By blocking a major metabolic pathway, deuterium substitution can redirect metabolism towards safer routes.

-

Improve the safety and efficacy profile: A more favorable pharmacokinetic profile can lead to a better therapeutic window.

Deuterium-labeled amino acids can be incorporated into peptide-based therapeutics to enhance their metabolic stability.

-

Incubation:

-

Incubate the deuterated and non-deuterated versions of a drug candidate with a metabolically active system, such as liver microsomes or hepatocytes.

-

Include a source of cofactors (e.g., NADPH) to initiate the metabolic reactions.

-

-

Time-Course Analysis:

-

Collect samples at various time points.

-

Quench the metabolic reactions by adding a cold organic solvent.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the disappearance of the parent drug and the formation of metabolites over time.

-

-

Data Analysis:

-

Calculate the rate of metabolism for both the deuterated and non-deuterated compounds.

-

Determine the kinetic isotope effect.

-

Caption: A typical bottom-up hydrogen-deuterium exchange mass spectrometry workflow.

References

- 1. The Principle and Application of HDX-MS Protein Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

Stability of DL-Alanine-2-D1 in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Alanine-2-D1, a deuterated isotopologue of the racemic amino acid alanine, is a valuable tool in various research applications, including metabolic tracing and as an internal standard in mass spectrometry-based analyses. Understanding its stability in aqueous solutions is critical for ensuring the accuracy and reproducibility of experimental results and for the formulation of stable preparations. This technical guide provides a comprehensive overview of the expected stability of this compound in aqueous environments, outlines detailed experimental protocols for its stability assessment based on established forced degradation principles, and explores its relevance in biological signaling pathways. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this guide combines general principles of amino acid and deuterated compound stability with standard pharmaceutical testing methodologies.

Introduction to this compound Stability

Deuterium-labeled compounds are often utilized for their kinetic isotope effect, which can alter metabolic rates, and as tracers in metabolic studies that are readily distinguishable from their non-deuterated counterparts by mass spectrometry. The stability of the carbon-deuterium (C-D) bond is generally high under physiological conditions. However, the overall stability of the this compound molecule in aqueous solution is subject to various environmental factors, including pH, temperature, light, and the presence of oxidizing agents.

Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial information on potential degradation pathways and informing the development of stability-indicating analytical methods.[1] While specific data for this compound is scarce, the known degradation pathways for alanine, such as deamination and decarboxylation, are expected to be the primary routes of degradation under stress conditions.

Quantitative Data Summary

Due to a lack of specific published kinetic data for the degradation of this compound, the following table summarizes the expected qualitative stability under various stress conditions based on the known chemistry of alanine and general principles of forced degradation studies. The extent of degradation is generally targeted at 5-20% in forced degradation studies to ensure that degradation products can be reliably identified.[2]

| Stress Condition | Reagent/Parameters | Expected Stability of this compound | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | Likely stable at the C-D bond, but the overall molecule may undergo degradation. | Pyruvic acid, Ammonium |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C | Likely stable at the C-D bond, but the overall molecule may undergo degradation. | Pyruvic acid, Ammonium |

| Oxidative Stress | 3% H₂O₂, Room Temperature | Susceptible to oxidation. | Oximes, Aldehydes, Carboxylic acids |

| Thermal Stress | 60-80 °C (in solution) | Generally stable, but degradation can occur over extended periods. | Dimerization and cyclization products (e.g., diketopiperazines) |

| Photostability | ICH Q1B conditions (UV/Vis light) | Expected to be relatively stable. | Not well-documented for alanine. |

Experimental Protocols

The following are detailed, generalized methodologies for conducting forced degradation studies on this compound in aqueous solutions.

General Solution Preparation

-

Stock Solution: Prepare a stock solution of this compound in high-purity water (e.g., Milli-Q®) at a concentration of 1 mg/mL.

-

Working Solutions: For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.

Forced Degradation Procedures

-

Acid Hydrolysis:

-

Mix 1 mL of the this compound stock solution with 9 mL of 1 M HCl.

-

Incubate the solution at 80°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 1 M NaOH.

-

Dilute with mobile phase to an appropriate concentration for analysis.

-

-

Alkaline Hydrolysis:

-

Mix 1 mL of the this compound stock solution with 9 mL of 1 M NaOH.

-

Incubate the solution at 80°C for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 1 M HCl.

-

Dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the this compound stock solution with 9 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).

-

Dilute with mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the aqueous stock solution of this compound in a controlled temperature oven at 80°C.

-

At specified time points over a period of 7 days, withdraw an aliquot.

-

Cool the aliquot to room temperature before analysis.

-

-

Photostability Testing:

-

Expose the aqueous stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light by wrapping in aluminum foil.

-

Analyze the samples after the exposure period.

-

Analytical Methodology

A stability-indicating analytical method, capable of separating the intact this compound from its potential degradation products, is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, or preferably Mass Spectrometry for definitive identification) is the recommended technique.

-

Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

-

Column: A chiral column (e.g., Astec CHIROBIOTIC V2) to separate D- and L-enantiomers and a C18 column for separating polar degradation products.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) for MS compatibility.

-

Detection: DAD to monitor for chromophores and MS to identify the mass of the parent compound and any degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Signaling Pathway Involvement

D-alanine, the non-deuterated counterpart, has been identified as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.[3] this compound, once administered in vivo, would likely participate in similar pathways. The following diagram illustrates a simplified NMDA receptor signaling cascade.

Conclusion

While specific quantitative stability data for this compound in aqueous solutions is not extensively documented in publicly available literature, this guide provides a robust framework for its stability assessment based on established scientific principles and regulatory guidelines. The provided experimental protocols for forced degradation studies offer a comprehensive approach to evaluating its stability profile, identifying potential degradation products, and developing suitable stability-indicating analytical methods. The inherent stability of the C-D bond suggests that degradation pathways will likely mirror those of non-deuterated alanine. Understanding the stability of this compound is paramount for its effective use in research and development, ensuring the integrity of experimental data and the quality of any formulated products. Further studies are warranted to generate specific kinetic data for this important deuterated amino acid.

References

Technical Guide: Mass Spectrometry Fragmentation of DL-Alanine-2-D1

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of DL-Alanine-2-D1. As a deuterated isotopologue of alanine, understanding its mass spectral behavior is critical for its use as an internal standard in quantitative metabolic studies and pharmacokinetic analyses. This document outlines the primary fragmentation pathways, presents predicted quantitative data based on the fragmentation of unlabeled alanine, and provides a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). Visual diagrams of the fragmentation mechanism and experimental workflow are included to facilitate comprehension.

Predicted Electron Ionization (EI) Fragmentation Pattern

Direct experimental mass spectra for this compound are not widely published. However, a highly reliable fragmentation pattern can be predicted based on the well-documented behavior of unlabeled DL-Alanine under electron ionization and established principles of mass spectrometry.

The molecular weight of DL-Alanine (C₃H₇NO₂) is 89.09 g/mol , while the incorporation of a single deuterium atom at the alpha-carbon (C2) position in this compound (C₃H₆DNO₂) increases the molecular weight to approximately 90.10 g/mol . Upon electron ionization, the molecule will form a molecular ion ([M]+•) with a mass-to-charge ratio (m/z) of 90.

The primary and most characteristic fragmentation pathway for simple aliphatic amino acids is the alpha-cleavage (α-cleavage), which involves the homolytic cleavage of the Cα-C(OOH) bond. This results in the loss of the carboxyl group as a neutral radical (•COOH, 45 Da).

-

For unlabeled alanine , this fragmentation yields a cation with m/z 44 ([CH₃CHNH₂]⁺), which is typically the base peak in the spectrum.[1][2][3]

-

For This compound , the deuterium is retained on the alpha-carbon. Therefore, the loss of the carboxyl group results in a cation with m/z 45 ([CH₃CDNH₂]⁺). This fragment is predicted to be the base peak in the spectrum of this compound.

Other minor fragments observed in the spectrum of unlabeled alanine, such as those resulting from the loss of the amino group or further fragmentation, are also predicted, with their m/z values adjusted if the deuterium atom is retained.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted key fragments for this compound under 70 eV electron ionization. The relative abundance is estimated from the experimental data for unlabeled DL-Alanine provided by the NIST Mass Spectrometry Data Center.[3]

| Predicted m/z | Proposed Fragment Structure | Predicted Relative Abundance (%) | Rationale for Shift from Unlabeled Alanine |

| 90 | [CH₃CD(NH₂)COOH]+• | ~5 | Molecular Ion ([M]+•). Shifted by +1 Da due to deuterium. |

| 45 | [CH₃CDNH₂]⁺ | 100 | Base Peak . Loss of •COOH (45 Da) via α-cleavage. Shifted by +1 Da as deuterium is retained on the α-carbon. |

| 44 | [C₃H₆NO]⁺ | ~15 | Loss of •H from the carboxyl group followed by loss of CO. May also represent a minor contribution from natural isotope abundance of the m/z 43 fragment. |

| 28 | [CO]+• or [CH₂N]+ | ~15 | Fragment from further decomposition. Unlikely to contain the deuterium, so no mass shift is expected. |

Visualization of Fragmentation Pathway

The logical relationship of the primary fragmentation event is visualized below.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

Due to the polar and non-volatile nature of amino acids, derivatization is required prior to analysis by Gas Chromatography (GC). A robust and commonly used method involves silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA), which converts the active hydrogens on the amine and carboxyl groups into more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) derivatives.

Sample Preparation and Derivatization

-

Sample Aliquoting: Transfer a precise aliquot (e.g., 50 µL) of the sample containing this compound into a 2 mL reaction vial. If the sample is in an aqueous solution, it must be dried completely.

-

Drying: Lyophilize the sample or dry it under a gentle stream of nitrogen gas at 50-60°C until all solvent is removed. The absence of moisture is critical for successful silylation.

-

Derivatization:

-

Add 100 µL of anhydrous acetonitrile to the dried residue to act as a solvent.

-

Add 100 µL of MtBSTFA (often with 1% TBDMS-Cl as a catalyst) to the vial.

-

Securely cap the vial.

-

Vortex the mixture for 30 seconds to ensure complete dissolution.

-

Heat the mixture at 100°C for 2-4 hours in a heating block or oven to ensure complete derivatization.

-

-

Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system. A centrifugation step may be added to pellet any non-dissolved material before transferring the supernatant to an autosampler vial.

Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977 MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector:

-

Mode: Splitless.

-

Temperature: 280°C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase at 10°C/min to 250°C.

-

Ramp 2: Increase at 30°C/min to 320°C, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan (e.g., m/z 40-600) for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis, monitoring m/z 45 for this compound.

-

Visualization of Experimental Workflow

The workflow for the GC-MS analysis of this compound is outlined in the diagram below.

Caption: GC-MS experimental workflow for this compound analysis.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of DL-Alanine-2-D1

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for DL-Alanine-2-D1. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document details the expected spectral parameters, outlines experimental protocols for data acquisition, and presents a logical workflow for these experiments.

Introduction to this compound and its NMR Spectroscopy

This compound is an isotopologue of the amino acid alanine where the proton at the α-carbon (C2) is replaced by a deuterium atom. This isotopic labeling is a powerful tool in various scientific disciplines, including structural biology, mechanistic enzymology, and drug metabolism studies. NMR spectroscopy is a primary analytical technique for characterizing such labeled molecules, providing detailed information about their structure and dynamics in solution.

The substitution of a proton with a deuteron leads to predictable changes in the NMR spectra. In ¹H NMR, the signal corresponding to the proton at the C2 position is absent. In ¹³C NMR, the C2 carbon signal experiences a small upfield shift due to the deuterium isotope effect, and the one-bond coupling between the C2 carbon and the directly attached deuteron (¹J_CD) is significantly smaller than the corresponding proton coupling (¹J_CH).

Data Presentation

The following tables summarize the expected quantitative ¹H and ¹³C NMR spectral data for this compound dissolved in D₂O. The data for the deuterated compound is based on spectral information for unlabeled alanine and known deuterium isotope effects.

Table 1: ¹H NMR Spectral Data for this compound in D₂O

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H3 (CH₃) | ~1.48 | Doublet | ~7.3 |

| H2 (Cα-H) | Absent | - | - |

Note: The chemical shift of the methyl protons (H3) is expected to be very similar to that of unlabeled alanine. The signal for the α-proton (H2) is absent due to deuterium substitution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in D₂O

| Carbon | Chemical Shift (δ) ppm (Unlabeled Alanine) | Predicted Chemical Shift (δ) ppm (this compound) | Predicted Multiplicity (Proton Decoupled) | Predicted ¹J_CD (Hz) |

| C1 (COO⁻) | ~176.6 | ~176.6 | Singlet | - |

| C2 (Cα) | ~51.7 | ~51.4 | Triplet (due to C-D coupling) | ~20-25 |

| C3 (CH₃) | ~17.3 | ~17.3 | Singlet | - |

Note: The predicted chemical shift for C2 in this compound is based on an expected one-bond deuterium isotope upfield shift of approximately 0.2-0.5 ppm.[1] The multiplicity of the C2 signal in a proton-decoupled ¹³C NMR spectrum is predicted to be a triplet due to coupling with the spin-1 deuterium nucleus. The ¹J_CD coupling constant is estimated based on the typical ¹J_CH for alanine (~140 Hz) and the gyromagnetic ratios of deuterium and proton.

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D).[2]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3]

-

Internal Standard: For precise chemical shift referencing in ¹³C NMR spectra in D₂O, a small amount of an internal standard such as 1,4-dioxane (δ = 67.4 ppm) or methanol (δ = 49.5 ppm) can be added.[4] For ¹H NMR in D₂O, the residual HDO signal can be used as a reference (δ ≈ 4.79 ppm at 25 °C), or an internal standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) can be used (δ = 0.00 ppm).

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are suggested for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Solvent: D₂O

-

Temperature: 298 K (25 °C)

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64, depending on sample concentration.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the internal standard or the residual solvent peak.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: D₂O

-

Temperature: 298 K (25 °C)

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Data Processing: Fourier transformation with an exponential window function (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts should be referenced to the internal standard.

Mandatory Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data for this compound.

References

- 1. Deuterium isotope shifts for backbone 1H, 15N and 13C nuclei in intrinsically disordered protein -synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

Methodological & Application

Utilizing DL-Alanine-2-D1 as an Internal Standard for Accurate Quantification of Alanine by LC-MS

Application Note & Protocol

Introduction

Alanine, a non-essential amino acid, plays a critical role in various metabolic processes, including the glucose-alanine cycle, and serves as a key building block for proteins.[1][2] Accurate quantification of alanine in biological matrices is crucial for research in numerous fields, including metabolic disorders, oncology, and drug development. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the sensitive and specific quantification of amino acids.[3][]

The use of a stable isotope-labeled internal standard is essential for correcting analytical variability, such as matrix effects and inconsistencies in sample preparation, thereby ensuring the accuracy and precision of quantitative LC-MS assays.[5] DL-Alanine-2-D1, a deuterated analog of alanine, is an ideal internal standard for this purpose as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z).

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of alanine in plasma samples using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of alanine using this compound as an internal standard is depicted below.

Caption: Experimental workflow for alanine quantification.

Detailed Experimental Protocols

Materials and Reagents

-

DL-Alanine (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., human, mouse)

Preparation of Stock and Working Solutions

-

Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Alanine in ultrapure water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Alanine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the alanine stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration appropriate for spiking into samples.

Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma sample, standard, or quality control, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions. Optimization may be required for different instrumentation.

Liquid Chromatography:

| Parameter | Condition |

| Column | HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water with 10 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic acid in 95:5 Acetonitrile:Water |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50-95% B (5-6 min), 95% B (6-8 min) |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Alanine | 90.1 | 44.1 | 15 |

| This compound | 91.1 | 45.1 | 15 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

-

Integrate the peak areas for both alanine and this compound in the chromatograms.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the alanine working standards. A linear regression with a 1/x weighting is typically used.

-

Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Data

The following tables present typical performance data for an LC-MS/MS method for alanine quantification using a deuterated internal standard.

Table 1: Linearity and Range

| Analyte | Linear Range (µM) | R² |

| Alanine | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (µM) | Measured Conc. (µM) (Mean ± SD) | Accuracy (%) | Precision (%RSD) |

| LQC | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |

| MQC | 100 | 102.1 ± 5.5 | 102.1 | 5.4 |

| HQC | 800 | 789.6 ± 38.7 | 98.7 | 4.9 |

Alanine in Metabolic Context: The Glucose-Alanine Cycle